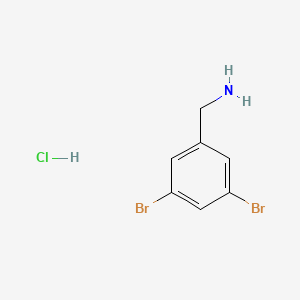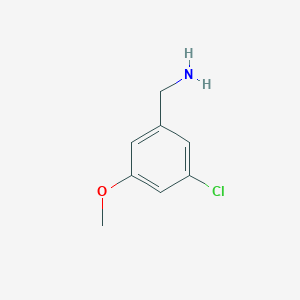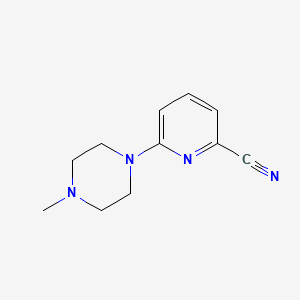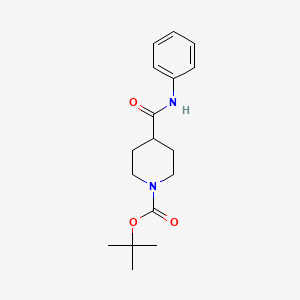
Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate” is a chemical compound . It has a molecular formula of C16H24N2O2 and a molecular weight of 276.38 .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate” consists of a piperidine ring attached to a phenylcarbamoyl group and a tert-butyl ester group .
Physical And Chemical Properties Analysis
“Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate” is a solid at 20°C .
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Intermediates
Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate and its derivatives are primarily involved in the synthesis of various biologically active compounds. For example, one derivative plays a crucial role as an intermediate in the synthesis of crizotinib, an anticancer drug (Kong et al., 2016). Another derivative is key in synthesizing Vandetanib, a medication used for the treatment of certain types of thyroid cancer (Wang et al., 2015).
Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an important intermediate for small molecule anticancer drugs. It has been utilized in the development and optimization of various anti-tumor inhibitors, contributing to the ongoing efforts in cancer therapeutics (Zhang et al., 2018).
Material Science and Corrosion Inhibition
A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been studied for its potential in corrosion inhibition, particularly for carbon steel in acidic solutions. This research highlights its utility in material science, especially in industrial applications where corrosion resistance is crucial (Praveen et al., 2021).
Chemical Synthesis and Analysis
Several studies focus on the chemical synthesis and characterization of various tert-butyl piperidine-1-carboxylate derivatives. These works contribute significantly to the field of organic chemistry, providing insights into the synthesis routes, molecular structure, and potential applications of these compounds in different domains, including pharmaceuticals and material science (Harmsen et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRISHHVENWRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)
![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1421885.png)
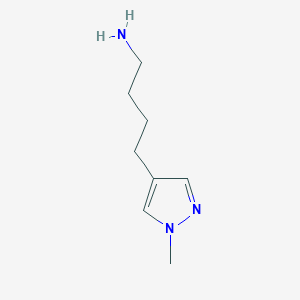
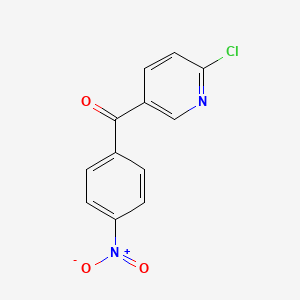
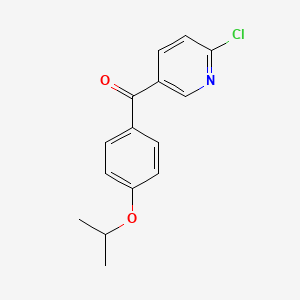
![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)
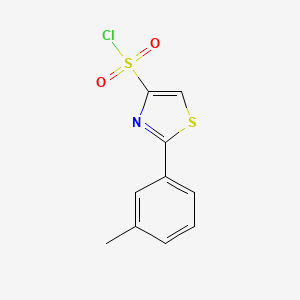
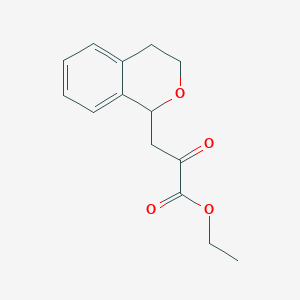
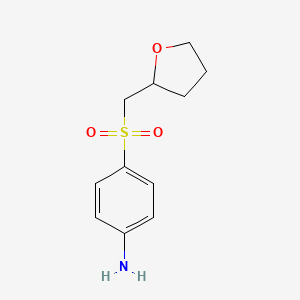
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)
